molecular formula C16H15NO B14720197 3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- CAS No. 13748-35-1

3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl-

Cat. No.: B14720197
CAS No.: 13748-35-1
M. Wt: 237.30 g/mol
InChI Key: UUFKWNYQELYWNP-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl-: is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a 1,4-dihydro structure with a methyl group at the 2-position and a phenyl group at the 1-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- can be achieved through several methods:

  • Cyclization of N-Phenyl-2-methylbenzamide: : This method involves the cyclization of N-phenyl-2-methylbenzamide under acidic conditions. The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.

  • Palladium-Catalyzed Coupling Reactions: : Another approach involves the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki coupling, to form the isoquinolinone core. These reactions often require a palladium catalyst, a suitable base, and a ligand to promote the coupling process.

Industrial Production Methods

In an industrial setting, the production of 3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

    Reduction Products: Reduced forms of the compound, such as dihydro derivatives.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone: The parent compound with a similar core structure but without the methyl and phenyl substitutions.

    1,4-Dihydroisoquinolinone: A related compound with a similar dihydro structure but different substituents.

    2-Methylisoquinolinone: A compound with a methyl group at the 2-position but lacking the phenyl group.

Uniqueness

3(2H)-Isoquinolinone, 1,4-dihydro-2-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13748-35-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-methyl-1-phenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C16H15NO/c1-17-15(18)11-13-9-5-6-10-14(13)16(17)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3

InChI Key

UUFKWNYQELYWNP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=CC=CC=C2CC1=O)C3=CC=CC=C3

Origin of Product

United States

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